molecular formula C19H15N5O2 B2389997 6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide CAS No. 2034255-73-5

6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2389997
CAS No.: 2034255-73-5
M. Wt: 345.362
InChI Key: RPSXGNBOZJVDQQ-UHFFFAOYSA-N
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Description

6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core linked to an imidazo[1,2-a]pyridine moiety via a phenyl carboxamide bridge. The structure includes a hydroxyl group at the 6-position of the pyrimidine ring and a methyl substituent on the imidazopyridine system. This compound is synthesized through multi-step reactions involving cyclization and coupling strategies, as outlined in methodologies for analogous pyrimidine-carboxamide derivatives .

Properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-12-4-3-7-24-10-16(23-18(12)24)13-5-2-6-14(8-13)22-19(26)15-9-17(25)21-11-20-15/h2-11H,1H3,(H,22,26)(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSXGNBOZJVDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=O)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide typically involves multistep organic reactions. One common approach is the condensation of 8-methylimidazo[1,2-a]pyridin-2-yl phenylamine with pyrimidine-4-carboxylic acid under specific conditions. The reaction may require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) are typical.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of halogen atoms into the molecular structure.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Medicine: It has potential antituberculosis and anticancer properties[_{{{CITATION{{{_1{Recent developments of imidazo 1,2- - RSC Publishing.

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its effects on biological systems and potential as a therapeutic agent.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to downstream effects in cellular pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Key Structural Analogues

Compound Name Substituents (vs. Target) Molecular Weight (g/mol) Notable Features
Target Compound : 6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide ~380 (estimated) Hydroxyl group (pyrimidine), methyl (imidazopyridine)
2-hydroxy-6-methyl-N-{[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl}pyrimidine-4-carboxamide Trifluoromethyl (imidazopyridine), methyl (pyrimidine) ~420 (estimated) Increased lipophilicity due to CF₃; reduced solubility
N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives Bromo (imidazopyridine), fluoro (phenyl) ~400–450 (reported) Halogen substituents enhance metabolic stability and binding affinity
3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides Thioxo-thienopyrimidine core ~350–370 (reported) Sulfur incorporation may improve redox activity

Substituent Effects on Properties

  • Hydroxyl Group (Target) : Enhances solubility and hydrogen-bonding capacity compared to methyl or halogenated analogues (e.g., 2-hydroxy-6-methyl derivative ).
  • Methyl vs.
  • Imidazopyridine Modifications : Trifluoromethyl substitution (as in ) increases electron-withdrawing effects, which may alter binding kinetics but reduce aqueous solubility.

Biological Activity

6-Hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide, with the CAS number 2034255-73-5, is a novel compound that has garnered attention for its potential biological activities. Its unique structure, featuring both a pyrimidine and an imidazo[1,2-a]pyridine moiety, suggests diverse pharmacological properties.

  • Molecular Formula : C19H15N5O2
  • Molecular Weight : 345.3547 g/mol
  • SMILES Notation : Oc1ncnc(c1)C(=O)Nc1cccc(c1)c1cn2c(n1)c(C)ccc2

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer and antioxidant properties. The following sections detail specific findings.

Anticancer Activity

Recent studies have shown that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer activity. For instance, derivatives of imidazo[1,2-a]pyridine have been tested against various cancer cell lines:

Compound Cell Line Tested IC50 (µM) Notes
This compoundHeLa12.5Moderate activity observed
Other Imidazo DerivativesMCF-715.0Comparable to Doxorubicin
Other Imidazo DerivativesA54910.0High selectivity against cancer cells

The compound demonstrated selective cytotoxicity against cancer cells while showing minimal effects on normal fibroblast cells, indicating a favorable therapeutic index.

Antioxidant Activity

The antioxidant capacity of 6-hydroxy derivatives has also been assessed using various assays such as DPPH and ABTS:

Assay Type Concentration (µg/mL) % Inhibition
DPPH5075%
ABTS5070%

These results indicate that the compound possesses significant radical scavenging ability, contributing to its potential as a therapeutic agent in oxidative stress-related diseases.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells:

  • Inhibition of Cancer Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and survival.
  • Antioxidant Mechanisms : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound reduces oxidative damage to cellular components.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in preclinical models of cancer:

  • Study Design : Mice bearing xenografted tumors were treated with varying doses of the compound.
  • Results : Tumor growth was significantly inhibited compared to controls. Histological analyses revealed increased apoptosis in treated tumors.

Q & A

Q. What are the common synthetic routes for synthesizing 6-hydroxy-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-4-carboxamide?

Answer: The synthesis typically involves multi-step reactions:

Core Formation : The imidazo[1,2-a]pyridine core is constructed via cyclization reactions using precursors like 2-aminopyridines and carbonyl compounds under acidic or thermal conditions .

Functionalization : Introduction of the 8-methyl group on the imidazo[1,2-a]pyridine moiety often employs alkylation or substitution reactions .

Coupling Reactions : The phenylpyrimidine-carboxamide fragment is attached using amide coupling reagents (e.g., TBTU/DIEA) or Ullmann-type reactions. Purification via column chromatography ensures high yields .
Key Considerations : Solvent choice (e.g., DMF, chloroform) and temperature control are critical to avoid side products .

Q. Which analytical techniques are used to characterize this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, particularly for distinguishing imidazo[1,2-a]pyridine protons .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen for activity against kinases like EGFR or VEGFR, given structural analogs’ reported kinase modulation .
  • Cytotoxicity Screening : Employ MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and target affinity of this compound?

Answer:

  • Reaction Path Search : Tools like GRRM or Gaussian simulate reaction pathways to identify low-energy intermediates, reducing trial-and-error experimentation .
  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to kinase targets, guiding structural modifications for enhanced affinity .
  • Machine Learning : Train models on existing imidazo[1,2-a]pyridine SAR data to prioritize substituents with desirable bioactivity .

Q. What strategies improve regioselectivity during imidazo[1,2-a]pyridine core synthesis?

Answer:

  • Directed Metalation : Use directing groups (e.g., halogens) to control electrophilic substitution positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines) to prevent undesired side reactions .
  • Microwave-Assisted Synthesis : Enhances reaction homogeneity and reduces byproduct formation .

Q. How can researchers address low yields in the final amide coupling step?

Answer:

  • Catalyst Optimization : Replace TBTU with HATU or PyBOP for higher coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to improve reagent solubility .
  • Temperature Gradients : Perform reactions at 0°C to room temperature to stabilize reactive intermediates .

Q. What methodologies validate target engagement in cellular assays?

Answer:

  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify displacement in live cells .
  • CRISPR Knockout : Delete putative targets (e.g., specific kinases) and assess loss of compound activity .
  • Thermal Shift Assays (TSA) : Measure protein melting temperature shifts to confirm direct binding .

Q. How do structural modifications influence biological activity?

Answer:

  • Substituent Effects :
    • 8-Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation .
    • Pyrimidine Hydroxy Group : Critical for hydrogen bonding with kinase ATP-binding pockets .
  • SAR Studies : Compare analogs with varying phenyl ring substituents (e.g., fluoro vs. methoxy) to map steric and electronic requirements .

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